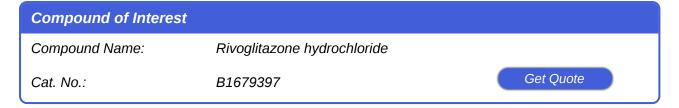


The Journey of Rivoglitazone Hydrochloride Through the Body: A Preclinical Perspective

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An In-depth Technical Guide on the Pharmacokinetics and Disposition of **Rivoglitazone Hydrochloride** in Animal Models

For researchers, scientists, and drug development professionals, understanding the preclinical pharmacokinetics and disposition of a drug candidate is paramount. This whitepaper provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of **Rivoglitazone hydrochloride**, a potent and selective peroxisome proliferator-activated receptor y (PPARy) agonist, in key animal models. The data presented herein, summarized from pivotal preclinical studies, offers a foundational understanding for further translational research and clinical development.

Pharmacokinetic Profile: A Tale of Two Species

The pharmacokinetic properties of Rivoglitazone have been primarily characterized in male F344/DuCrlCrlj rats and cynomolgus monkeys, revealing a generally favorable profile with high bioavailability and moderate half-life.[1]

Key Pharmacokinetic Parameters

Quantitative analysis of Rivoglitazone's plasma concentrations following intravenous and oral administration has yielded the following key parameters, which are crucial for predicting its behavior in biological systems.



Parameter	Rat (male F344/DuCrlCrlj)	Monkey (cynomolgus)
Total Body Clearance (CL)	0.329 - 0.333 mL/min/kg	0.310 - 0.371 mL/min/kg
Volume of Distribution (Vd)	0.125 - 0.131 L/kg	0.138 - 0.166 L/kg
Plasma Half-Life (t½)	4.55 - 4.84 hours	6.21 - 6.79 hours
Oral Bioavailability (F)	> 95%	> 76.1%
Data sourced from Uchiyama et al., 2011.[1]		

The data indicates that Rivoglitazone exhibits low clearance and a small volume of distribution in both species.[1][2] Notably, the oral bioavailability is high, suggesting efficient absorption from the gastrointestinal tract.[1][2] Furthermore, the exposure to Rivoglitazone increases in a dose-proportional manner.[1][2]

A study on the stereoselectivity of Rivoglitazone revealed significant differences between rats and monkeys. In rats, high stereoselectivity was observed in chiral inversion clearance, metabolic clearance, and volume of distribution. However, these stereoselective differences were low in monkeys.[3] This highlights the importance of considering species differences in chiral pharmacokinetics.

Experimental Protocols: The Method Behind the Metrics

The reliable determination of pharmacokinetic parameters is underpinned by rigorous experimental design and execution. The following sections detail the methodologies employed in the preclinical evaluation of Rivoglitazone.

Animal Models and Dosing

- Rat Studies: Male F344/DuCrlCrlj rats were utilized.[1]
- Monkey Studies: Male cynomolgus monkeys were the chosen model.[1]



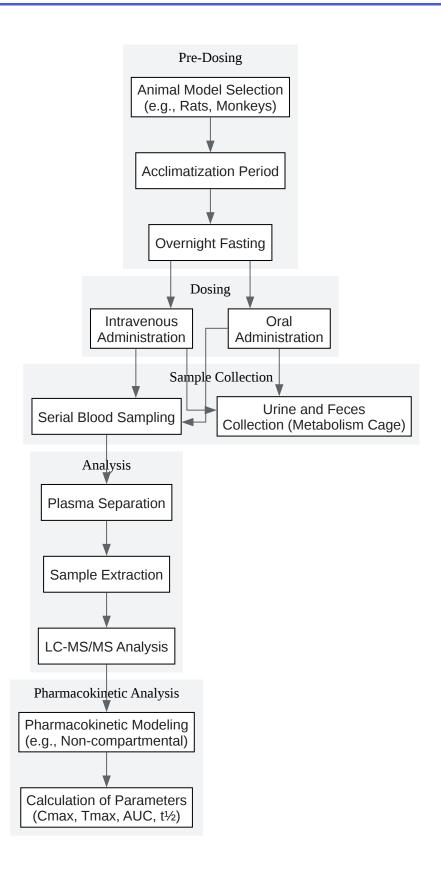




 Administration: For pharmacokinetic studies, Rivoglitazone was administered both intravenously and orally.[3] To investigate metabolism and disposition, [14C]-labeled Rivoglitazone was used.[1]

The following diagram illustrates a generalized workflow for a typical preclinical pharmacokinetic study.





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Generalized workflow for in-vivo pharmacokinetic studies.



Bioanalytical Methods

The quantification of Rivoglitazone and its metabolites in biological matrices is a critical step. While specific details of the analytical methods can vary, a common approach involves:

- Sample Preparation: Protein precipitation or liquid-liquid extraction to isolate the analytes from plasma, urine, or homogenized tissues.
- Chromatographic Separation: Use of high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) to separate the parent drug from its metabolites.
- Detection: Tandem mass spectrometry (MS/MS) for sensitive and specific detection and quantification of the analytes.

Disposition: Where Does It Go?

The disposition of a drug encompasses its distribution throughout the body and its ultimate elimination through metabolism and excretion.

Distribution

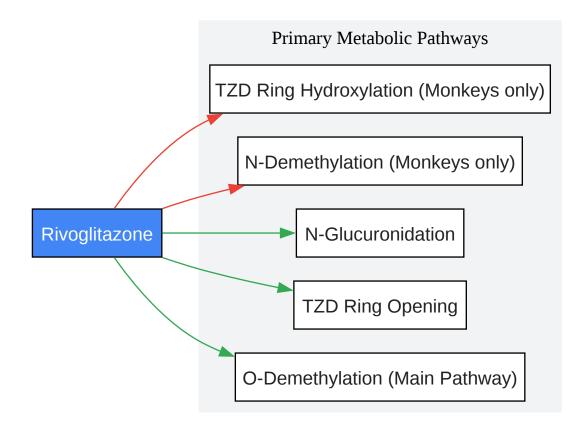
The low volume of distribution observed in both rats and monkeys suggests that Rivoglitazone primarily resides in the systemic circulation rather than extensively distributing into tissues.[1]

Metabolism: A Complex Transformation

Metabolism is the primary route of clearance for Rivoglitazone, as indicated by the low levels of unchanged drug excreted in urine and bile.[1] In vitro studies using liver microsomes from rats, monkeys, and humans have been instrumental in elucidating the metabolic pathways.[2][4]

A total of 20 metabolites (M1-M20) have been identified, and five primary metabolic pathways have been proposed.[1]





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Primary metabolic pathways of Rivoglitazone.

O-demethylation is the predominant metabolic pathway in both rats and monkeys.[1] However, species-specific differences were noted, with N-demethylation and thiazolidinedione (TZD) ring hydroxylation observed only in monkeys.[1] Another interesting observation is the non-enzymatic hydrolysis of the N-glucuronide metabolite (M13) to the TZD ring-opened N-glucuronide (M9), with this conversion being more significant in monkeys than in rats.[1]

In terms of circulating metabolites, the parent compound, Rivoglitazone, is the main component in the plasma of both species. In rats, O-demethyl-O-sulfate (M11) is the major metabolite, whereas in monkeys, numerous minor metabolites are observed.[1]

Excretion: The Final Exit

The route of excretion for Rivoglitazone and its metabolites also shows species-dependent variations. Following administration of radiolabeled Rivoglitazone:



- In rats, the radioactivity was primarily excreted in the feces.[1]
- In monkeys, the radioactivity was excreted in both urine and feces in approximately equal proportions.[1]

This difference in excretion routes likely reflects the variations in metabolic profiles between the two species.

Conclusion

The preclinical pharmacokinetic and disposition studies of **Rivoglitazone hydrochloride** in rats and monkeys have provided a solid foundation for its development. The compound demonstrates high oral bioavailability and is cleared primarily through metabolism. While Odemethylation is the major metabolic pathway in both species, notable differences in other metabolic routes and the subsequent excretion profiles exist. These findings underscore the importance of multi-species preclinical evaluation to understand the potential pharmacokinetic variability that may be encountered in humans. The detailed data and methodologies presented in this guide offer valuable insights for researchers and scientists engaged in the ongoing development and characterization of novel therapeutic agents.

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